molecular formula C15H19N3O B10962326 1-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide

1-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10962326
M. Wt: 257.33 g/mol
InChI Key: XTBMPWWBQDKTPQ-UHFFFAOYSA-N
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Description

N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes an isopropyl group, a methyl group, and a pyrazole ring. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the reaction of 2-isopropyl-6-methylphenylamine with 1-methyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its pyrazole ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

1-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H19N3O/c1-10(2)12-7-5-6-11(3)14(12)16-15(19)13-8-9-18(4)17-13/h5-10H,1-4H3,(H,16,19)

InChI Key

XTBMPWWBQDKTPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NN(C=C2)C

Origin of Product

United States

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